molecular formula C14H12FNO2 B1635950 2-fluoro-N-(3-methoxyphenyl)benzamide

2-fluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B1635950
M. Wt: 245.25 g/mol
InChI Key: YMPCJHXUEDAZST-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the ortho position of the benzoyl group and a methoxy-substituted aniline moiety. Its structure combines fluorinated aromaticity with hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science. Fluorine enhances metabolic stability and bioavailability, while the methoxy group modulates electronic and steric properties . The compound has been studied for applications in cancer therapy and enzyme inhibition, with structural analogs showing promise as kinase inhibitors and HDAC modulators .

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-fluoro-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

YMPCJHXUEDAZST-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Substituents Melting Point (°C) Solubility Crystal Packing Features
2-Fluoro-N-(3-methoxyphenyl)benzamide -F (C2), -OCH₃ (aniline C3) Not reported Moderate in DMSO Likely F···H-N and MeO···H-N bonds
N-(2,3-Difluorophenyl)-2-fluorobenzamide -F (C2, aniline C2/C3) 145–147 Low in water F···H-N hydrogen bonds dominate
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide -OH (C2), -CF₃ (aniline C3) 178–180 Poor in polar solvents Strong O-H···O=C interactions
2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide -F (C2), -SMe (triazole) 192–194 Soluble in DMF Planar triazole-amide stacking

Key Observations :

  • Fluorine Position : Ortho-fluorine in the benzoyl group enhances rigidity and intermolecular F···H-N bonding, improving crystallinity .
  • Methoxy vs. Trifluoromethyl : The methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in analog 3, which reduces solubility .
  • Heterocyclic Modifications : Replacement of the methoxyphenyl group with a triazole ring (analog 4) introduces sulfur-based interactions, altering solubility and bioactivity .
Hydrogen-Bonding and Crystal Engineering
  • F···H-N vs. MeO···H-N Interactions : The target compound’s crystal lattice likely features dual F···H-N and MeO···H-N bonds, whereas analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide prioritize F···H-N networks. This dual interaction may enhance thermal stability .
  • Impact of -CF₃ : The trifluoromethyl group in analog 3 disrupts hydrogen bonding, leading to weaker crystal packing and lower melting points compared to methoxy analogs .

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